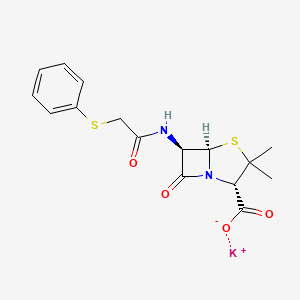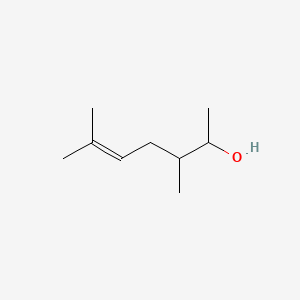
3,6-Dimethylhept-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylhept-5-en-2-ol is an organic compound with the molecular formula C9H18O. It is a colorless to pale yellow liquid with a pleasant, fresh, and sweet odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and as an intermediate in organic synthesis.
Preparation Methods
3,6-Dimethylhept-5-en-2-ol can be synthesized through several methods:
Reduction or Catalytic Hydrogenation of Methylheptenone: This method involves the reduction of methylheptenone using suitable reducing agents or catalytic hydrogenation.
From Geranonitrile: This method involves boiling geranonitrile with alcoholic potassium hydroxide to produce this compound.
Chemical Reactions Analysis
3,6-Dimethylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dimethylhept-5-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry as a component of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhept-5-en-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3,6-Dimethylhept-5-en-2-ol can be compared with other similar compounds, such as:
2,6-Dimethyl-5-heptenal: This compound has a similar structure but differs in the functional group, being an aldehyde instead of an alcohol.
3,6-Dimethylhept-5-en-2-one: This compound is a ketone with a similar carbon skeleton but different functional group.
The uniqueness of this compound lies in its specific functional group and the resulting chemical and physical properties, which make it suitable for particular applications in fragrance and organic synthesis.
Properties
CAS No. |
63024-79-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h5,8-10H,6H2,1-4H3 |
InChI Key |
AWYGYJMZAKVOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


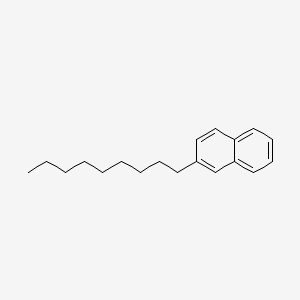
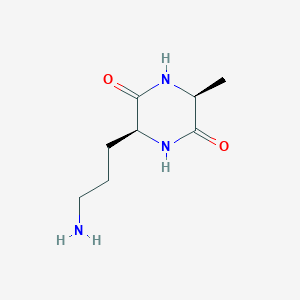
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
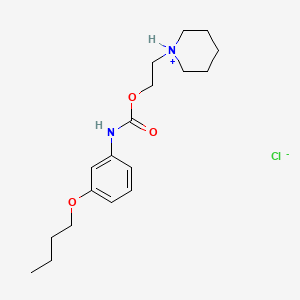
![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
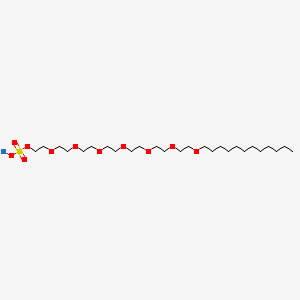
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
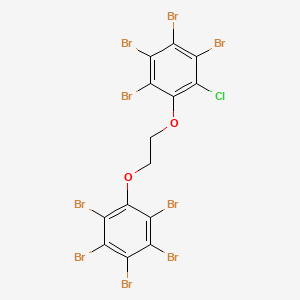

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
